![molecular formula C29H33O16P B1257230 [4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B1257230.png)

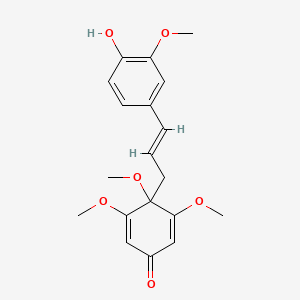

[4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

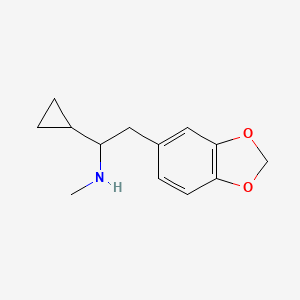

Etoposide phosphate is a water-soluble ester of etoposide, a semi-synthetic derivative of podophyllotoxin. It is primarily used as an antineoplastic agent in chemotherapy for various types of cancer, including testicular cancer, lung cancer, lymphoma, leukemia, and ovarian cancer . The compound is known for its ability to inhibit DNA synthesis by forming a complex with topoisomerase II and DNA, leading to DNA strand breaks and cell death .

Méthodes De Préparation

Etoposide phosphate is synthesized through a series of chemical reactions. The synthetic route involves blocking the hydroxyl groups of the saccharide moiety of etoposide with halogenoacetyl groups, followed by phosphorylation at the 4’-position, and finally removing the halogenoacetyl groups in the presence of an amine . Industrial production methods typically involve the use of large-scale reactors and stringent quality control measures to ensure the purity and efficacy of the final product .

Analyse Des Réactions Chimiques

Etoposide phosphate undergoes several types of chemical reactions, including:

Oxidation: Etoposide phosphate can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: Etoposide phosphate can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. .

Applications De Recherche Scientifique

Etoposide phosphate has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of DNA topoisomerase inhibitors.

Biology: Researchers use etoposide phosphate to investigate the cellular processes involved in DNA damage and repair.

Medicine: The compound is extensively used in clinical trials and studies to develop new cancer therapies.

Industry: Etoposide phosphate is used in the pharmaceutical industry for the production of chemotherapy drugs

Mécanisme D'action

Etoposide phosphate exerts its effects by inhibiting DNA topoisomerase II, an enzyme that helps in the relaxation of supercoiled DNA. By forming a complex with topoisomerase II and DNA, etoposide phosphate induces breaks in double-stranded DNA and prevents the repair of these breaks. This leads to the accumulation of DNA damage, ultimately causing cell death. The compound primarily affects the G2 and S phases of the cell cycle .

Comparaison Avec Des Composés Similaires

Etoposide phosphate is unique among topoisomerase inhibitors due to its water solubility and ability to be administered intravenously. Similar compounds include:

Etoposide: The parent compound of etoposide phosphate, used in similar cancer treatments.

Teniposide: Another podophyllotoxin derivative with similar mechanisms of action but different pharmacokinetic properties.

Doxorubicin: A topoisomerase II inhibitor with a broader spectrum of activity but higher toxicity. Etoposide phosphate stands out due to its improved solubility and reduced risk of precipitation during administration .

Propriétés

IUPAC Name |

[4-[5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQODXNTTZAGID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33O16P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(14S,17Z,27S)-N-(3-amino-3-oxoprop-1-en-2-yl)-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B1257147.png)

![[1-[[1-(5-Chloro-2-pyridinyl)-2-pyrrolyl]methyl]-3-piperidinyl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B1257150.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-nitrophenyl)urea](/img/structure/B1257151.png)

![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-thiazolecarboxamide](/img/structure/B1257159.png)

![(2R)-3-[(2R)-5-[2-[(1S,2S,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-3,6-dihydro-2H-pyran-2-yl]-2-hydroxy-2H-furan-5-one](/img/structure/B1257160.png)

![4-[(3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B1257169.png)